molecular formula C11H8ClFN2O3 B2553218 4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004194-23-3

4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B2553218
CAS RN: 1004194-23-3
M. Wt: 270.64
InChI Key: MHFVMDJIDYQZNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-chloro-1[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves multiple steps and reagents. For instance, the synthesis of a similar compound, 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, was achieved through a sequence of reactions starting with 4-chloro-2-fluoroanisole and involving dichloromethyl methyl ether, titanium tetrachloride, methyl Grignard, and chromium trioxide. The final step included a methylation process using dimethyl sulfate, which could be optimized under acidic conditions to reduce by-products, achieving a total yield of 63.5% .

Molecular Structure Analysis

The molecular structure of related compounds can be complex and requires precise techniques for identification. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester showed that regiospecific reactions can lead to products that are challenging to identify using spectroscopic methods alone. Single-crystal X-ray analysis was necessary for unambiguous structure determination, revealing the presence of hydrogen-bonded dimers typical of carboxylic acid groups in the solid state and highlighting the importance of weak C-H...A interactions .

Chemical Reactions Analysis

The electrosynthesis of 4-chloropyrazolecarboxylic acids, which are structurally related to the compound of interest, demonstrates the influence of substituents on the efficiency of chlorination reactions. The process was carried out using divided galvanostatic electrolysis in NaCl aqueous solutions, with yields varying significantly depending on the donor-acceptor properties and positions of the substituents on the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this chemical class can be deduced from studies on similar molecules. For instance, the synthesis and reactions of 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid involved determining the molecular structure of a precursor using NMR spectroscopy and X-ray crystallography. The crystallographic data provided insights into the unit cell dimensions and space group, which are critical for understanding the physical properties of these compounds .

Scientific Research Applications

Cancer Treatment Research

A study discusses a compound similar to 4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid that inhibits Aurora A, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Molecular Docking Studies

Molecular docking studies have been conducted on similar pyrazole compounds to predict binding interactions with target proteins like EGFR, suggesting potential applications in drug discovery (G. Ganga Reddy et al., 2022).

Synthetic and Computational Chemistry

Pyrazole derivatives, including those structurally related to the chemical , have been synthesized and characterized using methods like X-ray diffraction and computational studies, indicating their relevance in synthetic and computational chemistry research (Li-qun Shen et al., 2012).

Electrosynthesis

Electrosynthesis methods have been developed for 4-chlorosubstituted pyrazolecarboxylic acids, highlighting the chemical's potential in innovative synthesis techniques (B. V. Lyalin et al., 2009).

Antibacterial Activity

Research indicates that compounds structurally similar to 4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid have been synthesized and shown to exhibit antibacterial activity, suggesting potential applications in antimicrobial drug development (B. Mistry et al., 2016).

Safety and Hazards

The safety information and MSDS for this compound can be found at the provided link .

properties

IUPAC Name

4-chloro-1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O3/c12-9-5-15(14-10(9)11(16)17)6-18-8-3-1-7(13)2-4-8/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFVMDJIDYQZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCN2C=C(C(=N2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

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